molecular formula C5H10 B072622 Ethylcyclopropane CAS No. 1191-96-4

Ethylcyclopropane

Cat. No.: B072622
CAS No.: 1191-96-4
M. Wt: 70.13 g/mol
InChI Key: FOTXAJDDGPYIFU-UHFFFAOYSA-N
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Description

Ethylcyclopropane is an organic compound with the chemical formula C5H10 . It consists of a cyclopropane ring, which is a three-membered carbon ring, with an ethyl group attached to one of the carbon atoms. This compound is a colorless liquid with a boiling point of approximately 36.5-37°C and a density of about 0.772 g/cm³ at 20°C . This compound is relatively insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylcyclopropane can be synthesized through various methods. One common method involves the ethylation of cyclopropane using an acidic catalyst such as hydrofluoric acid or sulfonic acid. The reaction typically involves ethyl acetate or fluoroethane as reactants .

Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors where cyclopropane is reacted with ethylating agents under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethylcyclopropane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring or the ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: Ethylcyclopropanol, ethylcyclopropanal, and ethylcyclopropanoic acid.

    Reduction: this compound can be reduced to this compound derivatives with fewer carbon atoms.

    Substitution: Halogenated this compound compounds

Scientific Research Applications

Ethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethylcyclopropane involves its interaction with molecular targets through its cyclopropane ring and ethyl group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Ethylcyclopropane can be compared with other cycloalkanes such as:

This compound is unique due to its combination of a strained cyclopropane ring and an ethyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

ethylcyclopropane
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InChI

InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FOTXAJDDGPYIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10
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DSSTOX Substance ID

DTXSID4061593
Record name Cyclopropane, ethyl-
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Molecular Weight

70.13 g/mol
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Physical Description

Boiling point = 35.9 deg C; [ChemIDplus] Liquid; [ChemSampCo MSDS]
Record name Ethylcyclopropane
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CAS No.

1191-96-4
Record name Ethylcyclopropane
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Record name Ethylcyclopropane
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Record name Ethylcyclopropane
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Record name Cyclopropane, ethyl-
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Record name Cyclopropane, ethyl-
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Record name Ethylcyclopropane
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Record name ETHYLCYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylcyclopropane
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Ethylcyclopropane
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Ethylcyclopropane
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Ethylcyclopropane
Reactant of Route 5
Ethylcyclopropane
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Ethylcyclopropane

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